2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Overview
Description
“2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine” is a chemical compound . It is part of the pyrido[2,3-b]pyrazine family, which has been used to create full-color fluorescent materials for high-performance OLEDs .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine involves fine-tuning the band gap, which allows the pyrido[2,3-b]pyrazine family to exhibit a wide range of emissions spanning the entire visible region from blue to red . Among the derivatives of trifluoromethylpyridine (TFMP), 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Scientific Research Applications
Glycine Antagonist with in Vivo Activity : 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide, a closely related compound, has been synthesized and evaluated for its in vitro and in vivo antagonistic activity at the strychnine insensitive glycine binding site on the NMDA receptor. This compound is a useful tool to evaluate the effectiveness of glycine antagonists in vivo (Micheli et al., 1997).
Regioselective Synthesis of Quinoxalines and Pyrido[2,3-b]pyrazines : Ammonium bifluoride has been used to catalyze the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, resulting in the regioselective formation of 2,8-disubstituted quinoxalines and 3-substituted pyrido[2,3-b]pyrazines (Lassagne et al., 2015).
Synthesis of Conjugated Donor-Acceptor Copolymer Semiconductors : Conjugated pyrido[3,4-b]pyrazine-based donor−acceptor copolymers have been synthesized and characterized for their photophysical, electrochemical properties, and field-effect carrier mobilities. These copolymers are potentially useful in semiconductor applications (Wu et al., 2008).
Synthesis of Pyrido[2,3-b]-pyrazine Derivatives with Antibacterial Properties : Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have been synthesized and evaluated for their antibacterial activities, showing strong activities in vitro (Miyazawa et al., 1997).
Electrochemical and Spectroelectrochemical Properties in Ruthenium(II)-bipyridine Complexes : The electrochemical and spectroelectrochemical properties of uncoordinated free bis-chelating 2,3- and 2,5-bis(2-pyridyl)pyrazine ligands and their complexes with Ruthenium(II) have been investigated, revealing insights into their redox properties and potential applications in polynuclear complexes (Marcaccio et al., 2002).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been reported to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that the compound undergoes oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido[2,3-d]pyrimidines/thiopyrido[2,3-d]pyrimidines .
Biochemical Pathways
Given the targets of related compounds, it is likely that this compound may affect pathways related to cell proliferation, cell cycle regulation, and signal transduction .
Result of Action
Related compounds have been reported to inhibit kinase activity, induce chromosome missegregation and aneuploidy, and suppress the proliferation of human cancer cell lines .
Action Environment
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Properties
IUPAC Name |
2,3-dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-6(10)16-7-4(15-5)1-3(2-14-7)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSHFHBZLGUAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.